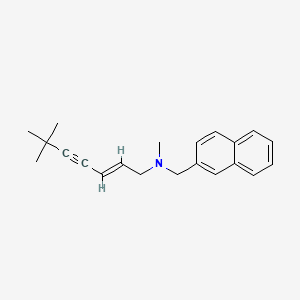

イソテルビナフィン, (E)-

説明

Isoterbinafine, (E)- is a synthetic antifungal drug that has been developed as an alternative to terbinafine. It belongs to the allylamine class of antifungal agents and has been found to be effective against a wide range of fungal infections. Isoterbinafine, (E)- has been synthesized using various methods, and its mechanism of action has been extensively studied.

科学的研究の応用

抗真菌研究

イソテルビナフィンは、抗真菌研究で広く用いられています。その幅広い活性スペクトルにより、皮膚の真菌感染症の管理によく用いられます 。特に、水虫、たむし、爪真菌症などの病気を引き起こす皮膚糸状菌に対して効果的です 。

医薬品開発

イソテルビナフィンは医薬品開発に用いられています。アリルアミン誘導体であり、1999年に米国食品医薬品局(USFDA)によって承認されました 。遊離塩基と塩の形態を含む製剤が市販されています 。

難治性皮膚糸状菌症の治療

イソテルビナフィンは、難治性皮膚糸状菌症の治療に用いられています 。ある研究では、この状態の治療において、テルビナフィンとイトラコナゾールを単独でまたは組み合わせて使用した際の有効性を比較しました 。

局所送達

イソテルビナフィンは、局所送達システムの開発に用いられています 。ある研究では、豚の皮膚におけるテルビナフィンの経皮吸収をin vitroで調査しました 。

スクアレンエポキシダーゼの阻害

イソテルビナフィンは、真菌細胞膜合成の重要な成分であるスクアレンエポキシダーゼ酵素を阻害することによって作用します 。このプロセスを阻害することで、イソテルビナフィンは真菌の増殖と発達を妨げます 。

品質と安定性試験

イソテルビナフィンとその関連化合物は、品質と安定性試験のために製薬研究で使用されています 。これらの試験は、医薬品の安全性と有効性を確保するために不可欠です 。

遺伝毒性試験

イソテルビナフィンとその関連化合物は、遺伝毒性試験で使用されています 。これらの試験は、これらの化合物の使用に関連する遺伝的リスクを評価するために重要です 。

分析方法

イソテルビナフィンは、分析方法の開発と最適化に使用されています 。これらの方法は、さまざまなマトリックス中の医薬品の定性および定量分析に不可欠です 。

作用機序

Target of Action

Isoterbinafine, also known as Terbinafine Impurity C, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Isoterbinafine interacts with its target by inhibiting the action of squalene monooxygenase . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . The lack of ergosterol weakens the fungal cell wall, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Isoterbinafine is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, Isoterbinafine disrupts the production of ergosterol, a key component of the fungal cell membrane . This disruption leads to an accumulation of squalene and a deficiency of ergosterol, which weakens the cell wall and leads to fungal cell death .

Pharmacokinetics

Isoterbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to distribute into tissues and have a long terminal elimination half-life . .

Result of Action

The result of Isoterbinafine’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol and causing an accumulation of squalene, Isoterbinafine weakens the fungal cell wall, leading to cell death .

生化学分析

Biochemical Properties

Isoterbinafine, (E)-, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol in fungi . By inhibiting squalene epoxidase, Isoterbinafine, (E)-, disrupts the production of ergosterol, leading to the accumulation of squalene and a deficiency in ergosterol. This disruption affects the integrity of the fungal cell membrane, ultimately resulting in fungal cell death .

Cellular Effects

Isoterbinafine, (E)-, influences various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, which is essential for maintaining cell membrane integrity . This inhibition leads to the accumulation of squalene, causing cellular stress and eventual cell death. Additionally, Isoterbinafine, (E)-, can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key biomolecules involved in these processes . The compound’s impact on cell function is primarily observed in fungal cells, where it exerts its antifungal effects.

Molecular Mechanism

The molecular mechanism of Isoterbinafine, (E)-, involves the inhibition of squalene epoxidase, an enzyme responsible for converting squalene to 2,3-oxidosqualene, a precursor in the ergosterol synthesis pathway . By inhibiting this enzyme, Isoterbinafine, (E)-, prevents the formation of ergosterol, leading to a deficiency in this essential component of the fungal cell membrane . The accumulation of squalene and the lack of ergosterol disrupt the cell membrane’s structure and function, ultimately causing fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoterbinafine, (E)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Isoterbinafine, (E)-, remains stable under certain conditions, but its degradation products can also impact cellular processes . Long-term exposure to Isoterbinafine, (E)-, in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Isoterbinafine, (E)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, Isoterbinafine, (E)-, can exhibit toxic effects, including liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .

Metabolic Pathways

Isoterbinafine, (E)-, is involved in several metabolic pathways, primarily related to its biotransformation and clearance from the body. The compound undergoes extensive metabolism in the liver, where it is converted into various metabolites . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of Isoterbinafine, (E)- . These metabolic pathways are crucial for the compound’s elimination and influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Isoterbinafine, (E)-, is transported and distributed through various mechanisms. The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . Transporters and binding proteins may also play a role in its distribution, facilitating its movement across cell membranes and into specific cellular compartments . The localization and accumulation of Isoterbinafine, (E)-, in target tissues are essential for its antifungal activity .

Subcellular Localization

The subcellular localization of Isoterbinafine, (E)-, is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, disrupting its structure and function . Additionally, Isoterbinafine, (E)-, may interact with specific targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . These localization mechanisms are critical for the compound’s activity and efficacy .

特性

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMRYPSASRYXIN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187540-01-8 | |

| Record name | Isoterbinafine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187540018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW3GBE13M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

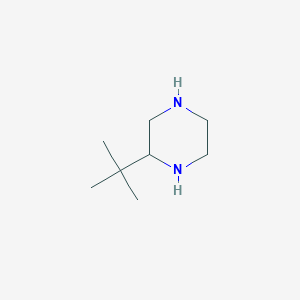

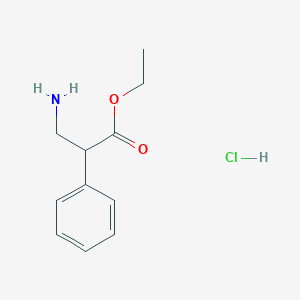

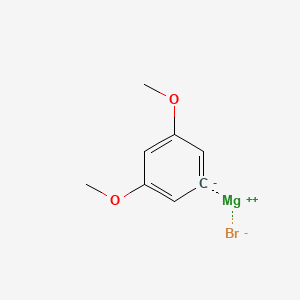

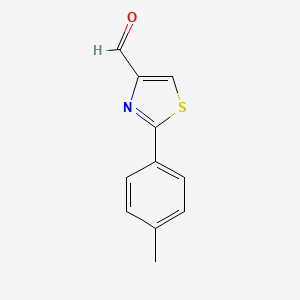

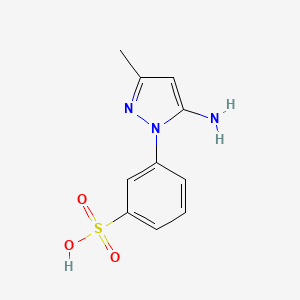

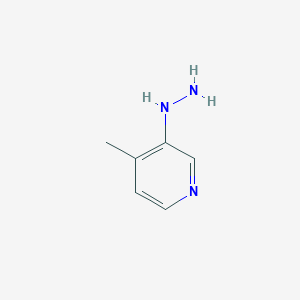

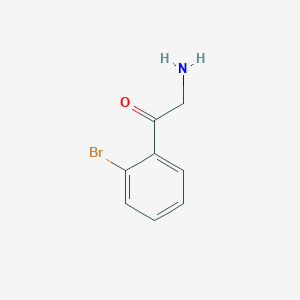

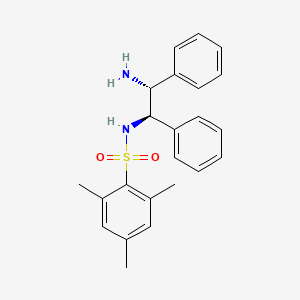

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。